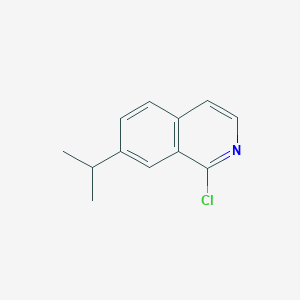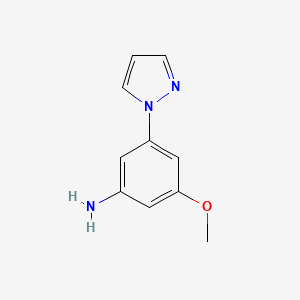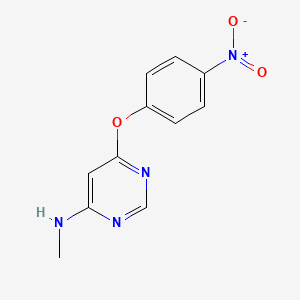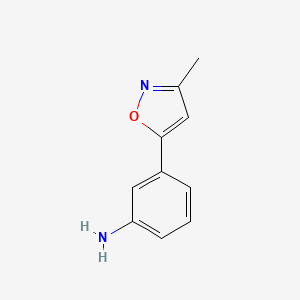
3-(3-Methylisoxazol-5-yl)aniline
Vue d'ensemble
Description
“3-(3-Methylisoxazol-5-yl)aniline” is a chemical compound with the molecular formula C10H10N2O . It is used for laboratory research purposes .
Molecular Structure Analysis
The molecular structure of “3-(3-Methylisoxazol-5-yl)aniline” can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, CHN analysis, & single-crystal X-ray Crystallography . Density Functional Theory (DFT) calculations can be utilized to determine the quantum chemical parameters and establish a correlation between the inhibition activity and the molecular structure .Chemical Reactions Analysis
The compound “3-(3-Methylisoxazol-5-yl)aniline” has been found to act as a corrosion inhibitor for mild steel in a hydrochloric acid (HCl) solution . The results reveal that it exhibits an outstanding protection efficacy of 93.5% at a concentration of 0.05 mM .Applications De Recherche Scientifique
Electroluminescence and OLED Application
- Electroluminescence : A study focused on the synthesis and structure of tetradentate bis-cyclometalated platinum complexes, including derivatives of anilines like 3-(3-Methylisoxazol-5-yl)aniline. These complexes displayed significant electroluminescence, covering a spectrum from blue to red. The study also explored their application in organic light-emitting diodes (OLEDs), demonstrating high efficiency and long emission lifetimes (Vezzu et al., 2010).
Synthesis of Biologically Active Compounds
- Antidiabetic, Anti-inflammatory, and Anticancer Activities : A series of N-substituted aniline compounds, including structures similar to 3-(3-Methylisoxazol-5-yl)aniline, were synthesized and evaluated for their potential antidiabetic, anti-inflammatory, and anticancer activities. This research aimed at developing novel biologically active compounds (Kavitha et al., 2016).
Photodegradation Studies
- Photodegradation of Pharmaceuticals : In a study examining the photodegradation of sulfamethoxazole, a compound structurally related to 3-(3-Methylisoxazol-5-yl)aniline, various photoproducts were identified, including aniline derivatives. This research provides insights into environmental degradation processes of pharmaceuticals (Zhou & Moore, 1994).
Antimicrobial and Antitubercular Activity
- Antimicrobial and Antitubercular Activities : Novel substituted aniline-based heterocyclic azo dyes, related to 3-(3-Methylisoxazol-5-yl)aniline, were synthesized and demonstrated significant antimycobacterial activity against M. tuberculosis. These compounds were also evaluated for their anticancer activity against various cancerous cell lines (Maliyappa et al., 2020).
Safety And Hazards
The safety data sheet for a similar compound, “(3-Methylisoxazol-5-ylmethyl)amine”, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment . It should be stored locked up and in a well-ventilated place .
Orientations Futures
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Future research could focus on developing alternate metal-free synthetic routes for the synthesis of isoxazoles .
Propriétés
IUPAC Name |
3-(3-methyl-1,2-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACHVIPKDQXWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281102 | |
| Record name | Benzenamine, 3-(3-methyl-5-isoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylisoxazol-5-yl)aniline | |
CAS RN |
1261236-40-1 | |
| Record name | Benzenamine, 3-(3-methyl-5-isoxazolyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261236-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-(3-methyl-5-isoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



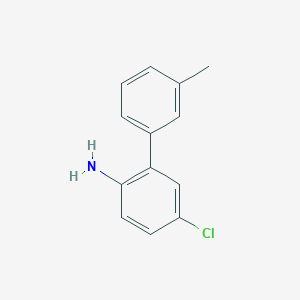

![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B1432517.png)
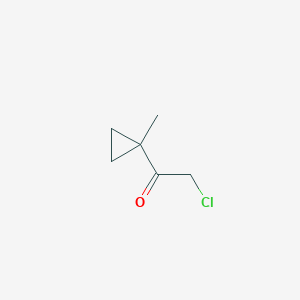
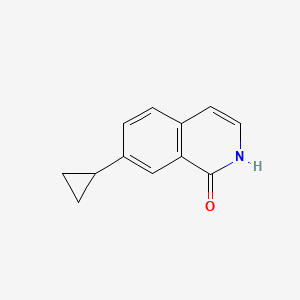
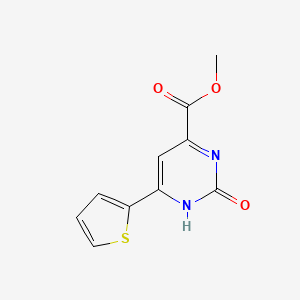
![3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1432524.png)


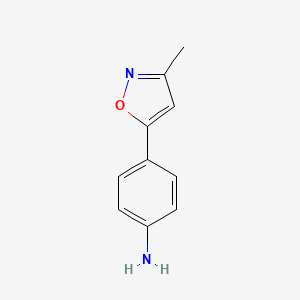
![5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1432531.png)
